2-Aminocyclopropane-1-carboxamide

Description

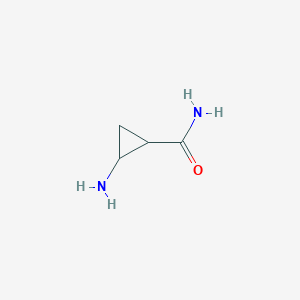

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

2-aminocyclopropane-1-carboxamide |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H2,6,7) |

InChI Key |

NYJLOBSPMAAEBN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C(=O)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Aminocyclopropane 1 Carboxamide and Its Stereoisomers

Advanced Synthetic Pathways to 2-Aminocyclopropane-1-carboxamide

The construction of the this compound scaffold requires precise control over stereochemistry. Modern synthetic organic chemistry offers a variety of powerful tools to achieve this, ranging from diastereoselective and enantioselective methods to innovative ring-forming strategies.

The relative stereochemistry of the amino and carboxamide groups on the cyclopropane (B1198618) ring is crucial for biological activity. Diastereoselective strategies often rely on the use of chiral auxiliaries or substrate control to direct the formation of the desired diastereomer.

One common approach involves the cyclopropanation of activated olefins. For instance, the reaction of an α,β-unsaturated ester or amide derived from a chiral alcohol or amine with a carbene or ylide can proceed with high diastereoselectivity. The chiral auxiliary shields one face of the double bond, forcing the incoming cyclopropanating agent to attack from the less hindered face. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched cyclopropane derivative.

Another strategy involves the conjugate addition of a nucleophile to a cyclopropene (B1174273) derivative. The stereochemical outcome is dictated by the approach of the nucleophile, which can be influenced by steric and electronic factors within the substrate.

Achieving high levels of enantioselectivity is a key challenge in the synthesis of this compound. Both chiral auxiliaries and asymmetric catalysis have proven to be effective strategies.

Chiral Auxiliaries: Asymmetric synthesis using chiral auxiliaries involves the temporary incorporation of a chiral molecule to guide the stereochemical course of a reaction. For example, cyclopropanation of chiral bicyclic lactams can be followed by the removal of the chiral auxiliary and a Curtius rearrangement to produce aminocyclopropyl carboxylic acids with high enantiomeric excess (>99% e.e.). rsc.org Similarly, diketopiperazines can be used as chiral templates for the asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids. nih.gov

Asymmetric Catalysis: Transition metal-catalyzed asymmetric cyclopropanation is a powerful tool for the enantioselective synthesis of cyclopropanes. Rhodium(II) and copper(I) complexes with chiral ligands are commonly employed to catalyze the decomposition of diazo compounds and their subsequent addition to olefins. For example, Rh(II)-catalyzed cyclopropanation of vinylsulfonamides with α-aryldiazoesters can produce α-aryl-β-aminocyclopropane carboxylic acid derivatives. researchgate.net Ruthenium(II)-Pheox catalysts have also been utilized for the asymmetric synthesis of trifluoromethyl cyclopropanes from various olefins. researchgate.net

| Catalyst/Auxiliary | Substrate | Product Type | Selectivity |

| Chiral Bicyclic Lactam | Activated Olefin | Aminocyclopropyl carboxylic acids | >99% e.e. rsc.org |

| Diketopiperazine | Methylene-piperazinedione | Diketopiperazinespirocyclopropane | >98% d.e. nih.gov |

| Rh(II) complexes | Vinylsulfonamides, α-Aryldiazoesters | α-Aryl-β-aminocyclopropane carboxylic acid derivatives | High trans-selectivity researchgate.net |

| Ru(II)-Pheox | Vinyl ethers, vinyl amines | Trifluoromethyl cyclopropanes | Asymmetric induction researchgate.net |

Olefin metathesis has emerged as a versatile and powerful method for the formation of carbon-carbon bonds, including the construction of cyclic systems. thieme-connect.de

Ring-Closing Metathesis (RCM): RCM is a widely used strategy for the synthesis of cyclic compounds. nih.govrsc.orgnih.gov While not directly forming the cyclopropane ring in most cases, it can be used to construct precursors that can be subsequently converted to the desired cyclopropane. For instance, RCM can be employed to synthesize larger rings that can then undergo ring contraction to form the cyclopropane core. The choice of catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts, and reaction conditions are critical for the success of RCM reactions. nih.gov

Ring-Opening Metathesis (ROM): ROM involves the cleavage of a strained cyclic olefin to form a polymer or, in the presence of a chain transfer agent, smaller cyclic or acyclic molecules. wikipedia.orgnih.gov The ring-opening metathesis polymerization (ROMP) of 1,2-disubstituted cyclopropenes has been explored using Grubbs' 3rd generation catalyst, yielding polymers with controlled molecular weights. rsc.org While primarily used for polymerization, under specific conditions, ROM can be adapted for the synthesis of functionalized cyclopropane derivatives. The driving force for ROMP is often the relief of ring strain in the cyclic monomer. nih.govwindows.net

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom and step economy. numberanalytics.comjocpr.com Several MCRs can be envisioned for the synthesis of the this compound scaffold. For example, a reaction involving an isocyanide, a carbonyl compound, an amine, and a cyclopropene derivative could potentially assemble the core structure in a convergent manner. The Ugi and Passerini reactions are well-known MCRs that produce peptide-like structures and could be adapted for this purpose. numberanalytics.comnih.gov The development of novel MCRs specifically tailored for the synthesis of this cyclopropane derivative is an active area of research.

Nature utilizes enzymes to synthesize complex molecules with high stereospecificity. Bio-inspired and enzymatic approaches offer environmentally friendly and highly selective alternatives to traditional chemical synthesis.

The enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, the precursor to the plant hormone ethylene (B1197577). uniprot.orgwikipedia.orgnih.govnih.govnih.gov While this enzyme produces the carboxylic acid and not the amide, enzymatic or chemo-enzymatic strategies could be developed to convert ACC into the desired this compound. For instance, an amidase could be used to convert the carboxylic acid to the primary amide. The discovery of ACC synthase of bacterial origin opens up possibilities for engineering these enzymes for novel biocatalytic applications. nih.govru.nlresearchgate.net Furthermore, some microorganisms possess ACC deaminase, an enzyme that breaks the cyclopropane ring. nih.gov Understanding the mechanisms of these enzymes can inspire the design of novel catalysts for the synthesis and modification of cyclopropane-containing molecules.

| Enzyme | Substrate | Product | Source Organism |

| ACC Synthase | S-adenosyl-L-methionine | 1-Aminocyclopropane-1-carboxylate | Plants (e.g., Apple, Tomato), Bacteria nih.govru.nlcore.ac.uknih.gov |

| ACC Deaminase | 1-Aminocyclopropane-1-carboxylate | α-ketobutyrate and ammonia | Soil bacteria, Yeast nih.gov |

Modular and Scalable Synthesis Routes for Production of this compound

For the practical application of this compound in areas such as drug development, modular and scalable synthetic routes are essential.

A modular approach allows for the synthesis of a variety of derivatives by combining different building blocks. An improved method for the synthesis of noncanonical cyclopropane amino acids has been described, which avoids the use of neurotoxic oxidants or precious metal catalysts. acs.org This method involves an intramolecular isocyanate trapping via a Hofmann rearrangement to synthesize bicyclic carbamates in an enantioenriched and diastereopure manner. Subsequent ring-opening of these carbamates provides access to cyclopropane amino acids that can be further functionalized. acs.org

For scalability, a process has been developed for the synthesis of 1-aminocyclopropane-1-carboxylic acid using nitro acetate (B1210297) and 1,2-dihalo ethane (B1197151) through alkylated cyclization, nitro reduction, and carboxyl hydrolysis. google.compatsnap.com This process is designed to be environmentally friendly and efficient, leading to a high-purity product. google.compatsnap.com While this route produces the carboxylic acid, it could be adapted for the large-scale production of this compound by incorporating an amidation step.

Development of Efficient Protecting Group Strategies

The synthesis of stereochemically pure this compound and its derivatives is a complex task that relies heavily on the strategic use of protecting groups. These chemical moieties temporarily block reactive functional groups, preventing them from participating in undesired side reactions and guiding the stereochemical outcome of the synthesis. jocpr.com For the amino group of this compound, the choice of protecting group is crucial for a successful and efficient synthesis.

Commonly used protecting groups for the amine functionality include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. peptide.com The Boc group is favored for its stability across a range of chemical conditions and its straightforward removal using acids. peptide.com The Cbz group is also robust but is typically cleaved by catalytic hydrogenation, a method that may not be compatible with other functional groups in the molecule that are sensitive to reduction. peptide.com

The selection of a protecting group can significantly influence the stereoselectivity of the cyclopropanation step. The steric bulk of the protecting group can dictate the direction from which the cyclopropanating agent approaches the alkene precursor, thereby favoring the formation of one stereoisomer over the other. This diastereoselective control is a key strategy for obtaining the desired stereoisomer of the final product.

In the context of constructing complex peptides containing a trans-2-aminocyclopropanecarboxylic acid residue, a strategy involving full N-Boc protection of all amide groups has proven effective. acs.orgnih.govacs.org This approach utilizes a masked monomer equivalent for coupling and ensures the desired stereochemical integrity is maintained until the final deprotection step. acs.orgnih.govacs.org Another important protecting group in peptide synthesis is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is extensively used in solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal deprotection strategies. acs.orgnih.gov Research has focused on developing streamlined methods for the global deprotection and subsequent Fmoc protection of cyclopropane amino acids to avoid handling the free zwitterionic species, which can be challenging. acs.org

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Features |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | Stable under a wide range of conditions, widely used in peptide synthesis. peptide.com |

| benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis | Robust, but cleavage conditions can be harsh for some molecules. peptide.com |

| 9-fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | Essential for solid-phase peptide synthesis (SPPS) due to its orthogonal deprotection. acs.orgnih.gov |

Optimization of Reaction Conditions for Industrial Scalability

The transition of a synthetic route from the laboratory to an industrial scale requires rigorous optimization of reaction conditions to ensure the process is economically viable, safe, and reproducible. For the production of this compound, several key parameters must be carefully controlled.

Temperature and Pressure: These parameters have a significant impact on reaction rates and selectivity. Finding the optimal balance is crucial to maximize yield while minimizing the formation of byproducts and ensuring safe operation. numberanalytics.com

Solvent and Concentration: The choice of solvent and the concentration of reactants can influence reaction kinetics, product purity, and ease of purification. numberanalytics.com In some cases, developing solvent-free conditions is a key objective of green chemistry. numberanalytics.com

Catalyst Loading and Efficiency: For catalytic reactions, minimizing the amount of catalyst without compromising reaction efficiency is a major economic driver. acs.org The development of highly active and recyclable catalysts is a continuous area of research.

Reaction Time: Optimizing the reaction time is essential for maximizing throughput and minimizing energy consumption.

A scalable synthesis for protected cyclopropane amino acid building blocks has been developed that avoids the use of hazardous reagents and precious metal catalysts. nih.gov This method allows for the synthesis of decagram quantities of the desired product without the need for chromatographic purification, a significant advantage for industrial-scale production. nih.gov The development of such robust and efficient synthetic routes is critical for making these valuable building blocks readily available for pharmaceutical research and development.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical manufacturing. jocpr.com

Solvent-Free and Atom-Economical Methodologies

A primary goal of green chemistry is to minimize waste, and a key metric for this is atom economy. wikipedia.orgskpharmteco.com This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the percentage of reactant atoms that are incorporated into the final product. wikipedia.orgskpharmteco.com Addition reactions, such as cyclopropanation, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. jocpr.combuecher.de

Researchers are actively developing catalyst-free cyclopropanation methods that proceed with high atom economy. buecher.de By eliminating the need for stoichiometric reagents, these methods significantly reduce waste. buecher.de Furthermore, exploring solvent-free reaction conditions is another important strategy to make the synthesis greener and more efficient. numberanalytics.com

Catalytic Approaches for Reduced Waste Generation

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions that are more efficient and generate less waste. mdpi.com In the synthesis of this compound and its derivatives, catalytic methods are employed to enhance stereoselectivity and yield.

Transition metal catalysts, particularly those based on rhodium and copper, are widely used for the asymmetric cyclopropanation of alkenes. researchgate.netnih.govacs.org These catalysts can achieve high levels of diastereo- and enantioselectivity, providing access to specific stereoisomers of the desired cyclopropane products. nih.govacs.org The development of these catalytic systems has been a significant advancement in the synthesis of optically active cyclopropane derivatives. researchgate.net

Recent research has also explored the use of more earth-abundant and less toxic metals, as well as biocatalysis, to further improve the sustainability of these synthetic methods. buecher.de The use of enzymes as catalysts offers the potential for reactions to be carried out under mild, aqueous conditions, representing a significant step towards a truly green synthesis.

Derivatization and Functionalization Strategies for this compound

The ability to selectively modify the functional groups of this compound is essential for its application as a versatile building block in medicinal chemistry. nih.gov

Selective Modification of Amine and Carboxamide Functionalities

The this compound scaffold contains a primary amine and a primary carboxamide, each offering opportunities for chemical modification.

Amine Functionalization: The primary amine is a nucleophilic center that can readily undergo a variety of transformations, including acylation, alkylation, and sulfonylation. This allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.

Carboxamide Functionalization: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to form new amide bonds or converted to other functional groups. jocpr.com Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are often used to facilitate these coupling reactions. thermofisher.com Additionally, various derivatization reagents can be used to modify the carboxylic acid for analytical purposes, such as enhancing its detection in liquid chromatography-mass spectrometry. nih.govresearchgate.net

Incorporation of Diverse Substituents onto the Cyclopropane Ring

The introduction of a wide array of substituents onto the cyclopropane ring of this compound and its stereoisomers is a critical area of research, driven by the need to modulate the physicochemical and pharmacological properties of these conformationally constrained building blocks. The unique electronic and steric characteristics of the cyclopropane moiety make it a valuable bioisostere in medicinal chemistry, capable of enhancing metabolic stability and binding affinity. digitellinc.com Methodologies for the functionalization of this three-membered ring system have evolved to offer greater control over stereochemistry and to tolerate a broader range of functional groups.

A prominent strategy for creating substituted aminocyclopropanes involves the rhodium-catalyzed cyclopropanation of olefins with diazoacetates. This method has proven effective for the highly diastereoselective synthesis of methyl 1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org In a typical reaction, an aryldiazoacetate is decomposed in the presence of an N-protected vinyl amine, such as N-vinylphthalimide, using a rhodium catalyst like Rh₂(OAc)₄. This approach consistently yields the trans-isomer with high selectivity (>98:2 diastereomeric ratio). organic-chemistry.org The reaction proceeds efficiently under mild conditions, and the electronic nature of the substituent on the aryl group can influence the reaction conditions, with electron-withdrawing groups generally leading to higher yields at room temperature. organic-chemistry.org While this method directly yields a substituted 2-aminocyclopropane-1-carboxylate ester, the corresponding carboxamide can be readily obtained through standard amide bond formation protocols.

Another versatile approach involves the α-alkylation of a suitably activated acetonitrile (B52724) derivative with 1,2-dihaloethane, followed by transformation of the nitrile group. For instance, the synthesis of 1-phenylcyclopropane carboxamide derivatives has been achieved by the α-alkylation of 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane. nih.gov The resulting cyclopropylnitrile is then hydrolyzed to the corresponding carboxylic acid, which can subsequently be coupled with an amine to form the desired carboxamide. nih.gov This method is amenable to the introduction of various substituents on the phenyl ring.

Furthermore, the Curtius rearrangement of 1-alkyl- or 1-arylcyclopropane-1,2-dicarboxylates offers a pathway to cis-1-alkyl- and 1-aryl-2-aminocyclopropanecarboxylic esters. researchgate.net This process involves selective monosaponification of the dicarboxylate followed by the rearrangement, providing stereochemically defined building blocks. researchgate.net These resulting β-aminocyclopropanecarboxylate derivatives are valuable precursors for more complex molecules. researchgate.net

The following table summarizes representative examples of methodologies used to introduce substituents onto the cyclopropane ring, leading to precursors of this compound.

| Methodology | Reactants | Catalyst/Reagent | Substituent Introduced | Key Features | Reference |

| Rhodium-catalyzed Cyclopropanation | Aryldiazoacetate, N-vinylphthalimide | Rh₂(OAc)₄ | Aryl | High trans-selectivity (>98:2 dr) | organic-chemistry.org |

| α-Alkylation and Nitrile Hydrolysis | 2-Phenylacetonitrile, 1,2-dibromoethane | NaOH, then HCl | Phenyl | Good yields, applicable to various substituted phenyls | nih.gov |

| Curtius Rearrangement | 1-Arylcyclopropane-1,2-dicarboxylate | N/A (multi-step) | Aryl | Yields cis-isomers | researchgate.net |

| Diazo-addition Method | N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors | N/A | Methyl, Isopropyl, Phenyl | High diastereospecificity for (E)- and (Z)-isomers | nih.gov |

It is important to note that while many of these methods yield the carboxylic acid or ester, the final conversion to the target this compound is a standard and well-established chemical transformation, typically achieved through amide coupling reactions using reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov The development of these synthetic routes allows for the creation of a diverse library of substituted 2-aminocyclopropane-1-carboxamides for various applications.

Comprehensive Structural Elucidation and Advanced Conformational Analysis of 2 Aminocyclopropane 1 Carboxamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and dynamic behavior of 2-aminocyclopropane-1-carboxamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics.st-andrews.ac.ukrsc.org

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure and conformational dynamics of this compound in solution.

Two-dimensional (2D) NMR experiments are instrumental in establishing the covalent framework and the relative orientation of substituents on the cyclopropane (B1198618) ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY spectra would reveal correlations between the protons on the cyclopropane ring, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides correlations between protons and the carbon atoms to which they are directly attached. youtube.comcolumbia.edunih.gov This is crucial for assigning the ¹H and ¹³C chemical shifts of the cyclopropane ring and the carboxamide group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.comcolumbia.edu In the context of this compound, HMBC can confirm the connectivity between the cyclopropane ring protons and the carbonyl carbon of the carboxamide group, as well as the carbon atoms of the ring.

These 2D NMR techniques collectively provide an unambiguous assignment of all proton and carbon signals and are essential for determining the stereochemistry of the molecule. science.gov

Variable-temperature (VT) NMR studies are employed to investigate the dynamic processes and conformational equilibria present in this compound. st-andrews.ac.ukrsc.orgnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. These changes can provide information on the rotation around single bonds, such as the C-C bond between the cyclopropane ring and the carboxamide group, and any potential ring puckering. From this data, thermodynamic parameters for the conformational exchange, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, can be determined, offering a quantitative understanding of the molecule's flexibility. st-andrews.ac.ukrsc.orgnih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. cam.ac.ukresearchgate.net By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high precision. This analysis yields accurate bond lengths, bond angles, and torsion angles.

Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration (the R/S designation of stereocenters) by employing anomalous dispersion effects. researchgate.net This is crucial for understanding the specific spatial arrangement of the amino and carboxamide groups on the cyclopropane ring. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. cam.ac.uk

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.00 |

| b (Å) | 7.00 |

| c (Å) | 35.50 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1739.5 |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.25 |

Note: This data is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis. documentsdelivered.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Preferences

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational state. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. mdpi.com The resulting spectrum shows characteristic absorption bands for specific functional groups. For this compound, one would expect to see:

N-H stretching vibrations from the primary amine and the amide group.

C=O stretching vibration from the amide carbonyl group.

C-N stretching vibrations.

C-H stretching vibrations from the cyclopropane ring.

The position and shape of these bands can be sensitive to hydrogen bonding and the local environment, thus providing clues about conformational preferences. frontiersin.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide information about the cyclopropane ring breathing modes and other skeletal vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (NH₂) | Symmetric & Asymmetric Stretch | 3300-3500 |

| Amide (N-H) | Stretch | 3100-3300 |

| Cyclopropyl (B3062369) C-H | Stretch | ~3000-3100 |

| Carbonyl (C=O) | Stretch (Amide I) | ~1650 |

| Amine/Amide (N-H) | Bend | 1590-1650 |

| Amide (N-H) | Bend (Amide II) | ~1550 |

Note: These are approximate ranges and the exact peak positions can vary.

State-of-the-Art Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for complementing experimental data and providing a deeper understanding of the structural and energetic properties of this compound. nih.govnih.gov

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry of different possible conformers of the molecule. nih.gov These calculations can predict relative energies, providing insights into the most stable conformations. Furthermore, QM methods can be used to simulate NMR chemical shifts, vibrational frequencies, and other spectroscopic properties, which can then be compared with experimental data for validation.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape of this compound in different environments (e.g., in solution). nih.gov These simulations can reveal the accessible conformations, the barriers to interconversion between them, and the influence of solvent on the molecular structure. This information is crucial for understanding how the molecule behaves in a biological context.

By integrating the data from these advanced spectroscopic and computational methods, a comprehensive and detailed picture of the structural and conformational properties of this compound can be constructed.

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and predicting the reactivity of molecules. nih.govscirp.org These first-principles methods solve the electronic Schrödinger equation to provide detailed information about molecular geometries, energies, and electronic properties without prior experimental data. For this compound, these calculations are essential for characterizing its fundamental conformational preferences and potential reaction pathways. researchgate.net DFT methods, like the widely used B3LYP functional, offer a balance of computational cost and accuracy, making them suitable for studying systems of this size. scirp.org

The first step in analyzing the structural landscape of this compound is to identify all possible low-energy conformations (conformers). This is achieved through a systematic or stochastic conformer search, followed by geometry optimization and energy minimization. digitellinc.com The primary degrees of freedom for this molecule include the orientation of the amine (-NH₂) and carboxamide (-CONH₂) groups relative to the cyclopropane ring, as well as the internal rotation of the carboxamide group.

The key conformers arise from the cis and trans arrangements of the functional groups on the cyclopropane ring. Each of these isomers would then be subjected to energy minimization to find the most stable geometries. The high ring strain of the cyclopropane core significantly influences bond angles and lengths, a factor that quantum chemical methods accurately capture. libretexts.orgmasterorganicchemistry.com

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the kind of data generated from a DFT-based conformer search. The values are hypothetical examples.

| Conformer | Relative Orientation | Dihedral Angle (N-C-C-C=O) | Relative Energy (kcal/mol) | Population at 298K (%) |

|---|---|---|---|---|

| 1 | trans | 175° | 0.00 | 75.2 |

| 2 | trans | -10° | 1.50 | 10.1 |

| 3 | cis | 178° | 0.85 | 23.7 |

| 4 | cis | 5° | 2.50 | 1.0 |

Understanding the chemical reactivity of this compound involves identifying the transition states (TS) for potential reactions. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. rsc.org For a molecule with a strained cyclopropane ring, a key reaction of interest is the ring-opening, which can be catalyzed by acids, bases, or metals. researchgate.netnih.gov

Table 2: Hypothetical DFT-Calculated Energy Profile for a Ring-Opening Reaction This table provides an example of the energetic data for a hypothetical reaction pathway.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant | This compound + H₂O | 0.00 |

| Transition State | Nucleophilic attack of water on cyclopropane | +25.5 |

| Product | Ring-opened product | -15.2 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics and flexibility of molecules over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and samples different conformations. technologynetworks.com For this compound, MD is crucial for understanding how its structure fluctuates in a biological environment, such as in solution.

Standard MD simulations can sometimes get trapped in local energy minima, failing to sample all relevant conformations, especially when high energy barriers separate them. digitellinc.commorressier.com This is a known challenge for cyclic and constrained molecules. Enhanced sampling techniques are employed to overcome these barriers and explore the conformational space more efficiently. nih.gov Methods like Metadynamics and Replica Exchange Molecular Dynamics (REMD) accelerate the sampling of rare events to construct an accurate free energy surface. morressier.comacs.org This surface maps the stability of different conformations, providing a comprehensive view of the molecule's conformational landscape.

Table 3: Comparison of Enhanced Sampling Techniques for Conformational Analysis This table summarizes methods applicable to studying this compound.

| Technique | Principle | Advantage | Application to this Compound |

|---|---|---|---|

| Metadynamics | Adds a history-dependent bias to discourage revisiting states. morressier.com | Efficiently explores complex energy landscapes defined by a few collective variables. | Can accelerate the sampling of cis-trans isomerization and functional group rotations. |

| Replica Exchange MD (REMD) | Simulates multiple copies (replicas) of the system at different temperatures. nih.gov | Overcomes energy barriers by swapping conformations with higher-temperature, more dynamic replicas. | Useful for global conformational searches without prior knowledge of reaction coordinates. |

| Gaussian Accelerated MD (GaMD) | Adds a harmonic potential to smooth the potential energy surface. nih.gov | Enhances sampling without requiring predefined collective variables. | Can reveal hidden conformational states and pathways between them. |

The surrounding solvent can have a profound impact on the conformational preferences of a molecule through explicit interactions like hydrogen bonding or implicit electrostatic effects. frontiersin.org MD simulations explicitly model the solvent, allowing for a realistic investigation of these effects. rsc.org For this compound, the relative stability of its conformers is expected to change between polar (e.g., water) and non-polar (e.g., chloroform) environments. For instance, conformations with a larger dipole moment will be stabilized in polar solvents, while intramolecular hydrogen bonds might be favored in non-polar solvents.

Table 4: Hypothetical Solvent-Dependent Conformational Populations from MD Simulations This table illustrates how the solvent environment could shift the equilibrium between two hypothetical conformers, A (polar) and B (less polar).

| Solvent | Dielectric Constant | Population of Conformer A (%) | Population of Conformer B (%) |

|---|---|---|---|

| Chloroform | 4.8 | 35 | 65 |

| Methanol | 33.0 | 60 | 40 |

| Water | 80.1 | 85 | 15 |

Force Field Development and Refinement for this compound

MD simulations rely on a set of parameters known as a force field to define the potential energy of the system. uni-paderborn.de Standard force fields like AMBER and CHARMM are well-parameterized for natural amino acids and nucleic acids but may not accurately describe unusual structures like a substituted cyclopropane. researchgate.netnih.gov The high ring strain and unique electronic nature of the cyclopropane ring necessitate the development and refinement of specific force field parameters. researchgate.net

The parameterization process involves fitting the force field's functional forms to high-level quantum mechanical data. nih.gov This includes:

Partial Atomic Charges: Determined by fitting to the QM electrostatic potential.

Bond and Angle Parameters: The equilibrium values and force constants are derived from the optimized QM geometry and Hessian matrix.

Dihedral Angle Parameters: These are the most critical for conformational accuracy and are parameterized by fitting the torsional energy profile of the force field to a QM potential energy scan along the rotatable bond.

A data-driven approach, using QM calculations on molecular fragments, can be employed to generate a robust force field for novel molecules. arxiv.org

Table 5: Key Force Field Parameters Requiring Specific Development for this compound This table outlines the unique parameters that would need to be derived for accurate MD simulations.

| Parameter Type | Atom Types Involved | Rationale for Development |

|---|---|---|

| Bond Stretch | C(ring) - C(ring) | The C-C bonds in the cyclopropane ring are strained and different from typical sp³-sp³ bonds. masterorganicchemistry.com |

| Angle Bend | C(ring) - C(ring) - C(ring) | The internal ring angle is fixed near 60°, requiring a strong force constant. |

| Angle Bend | H - C(ring) - C(ring) | The exocyclic bond angles are affected by ring strain. |

| Dihedral Torsion | N - C(ring) - C(ring) - C(amide) | Defines the crucial cis/trans conformational preference of the functional groups. |

| Dihedral Torsion | C(ring) - C(ring) - C(amide) - O | Governs the orientation of the carboxamide group. |

In Silico Studies of Molecular Interactions and Docking Simulations with Macromolecules

As of the latest available scientific literature, there are no published in silico studies, including molecular docking simulations, that specifically investigate the interactions of this compound with macromolecules. Extensive searches of scientific databases and computational chemistry literature have not yielded any research detailing the binding affinity, interaction modes, or potential macromolecular targets for this specific compound.

While computational studies, such as molecular docking, have been conducted on the isomeric compound 1-Aminocyclopropane-1-carboxylic acid (ACC) and its derivatives to explore their interactions with various proteins, particularly in the context of plant biology and neuroscience, these findings are not directly applicable to this compound due to the differences in their chemical structures. cyberleninka.runih.govfrontiersin.org The distinct positioning of the amino and carboxamide groups on the cyclopropane ring in this compound would result in a unique three-dimensional conformation and a different electronic profile, leading to distinct binding characteristics with any potential macromolecular partner.

Therefore, the field remains open for future computational research to explore the potential biological activities of this compound through virtual screening, molecular docking, and molecular dynamics simulations against various protein targets. Such studies would be crucial in elucidating its potential pharmacological or biological roles.

Mechanistic Investigations of 2 Aminocyclopropane 1 Carboxamide in Biological Systems in Vitro

Elucidation of Molecular Interaction Mechanisms (In Vitro)

Understanding how 2-Aminocyclopropane-1-carboxamide interacts with biological macromolecules at a molecular level is fundamental to defining its function. In vitro investigations have centered on its engagement with enzymes involved in the ethylene (B1197577) biosynthesis pathway.

Detailed thermodynamic analyses, such as determining binding enthalpy (ΔH) and entropy (ΔS) for this compound with specific receptors, are not extensively available in the reviewed literature. However, kinetic parameters related to its interaction with the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) have been determined.

The Michaelis constant (Kₘ), which can indicate the affinity of a substrate for an enzyme, was measured for this compound with ACCO. The Kₘ value was found to be not significantly altered when compared to that of the native substrate, ACC, suggesting a comparable affinity for the enzyme's active site under the studied conditions. illinois.edu

In vitro studies have demonstrated that this compound acts as a substrate for ACC oxidase, thereby activating the enzyme to produce ethylene. illinois.edu The efficiency of this activation has been quantified through kinetic analysis.

The turnover rate (kcat) for this compound with ACCO is within a factor of four-fold of that for the natural substrate, ACC. illinois.edu This indicates that while the amide is processed by the enzyme, its conversion rate is moderately slower than that of the carboxylic acid form. The aggregate data from studies on various ACC analogs point toward a rate-determining step involving the formation of an activated iron-oxo intermediate. illinois.edu

Table 1: Kinetic Parameters of ACC Oxidase with Cyclic Substrates

This table summarizes the kinetic data for the interaction of this compound (ACCNH2) and its parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), with the enzyme ACC oxidase. The data highlights the enzyme's ability to process the amide derivative.

| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| ACC (1-aminocyclopropane-1-carboxylic acid) | 0.06 | 1.4 | 23000 |

| ACCNH2 (this compound) | 0.08 | 0.43 | 5400 |

Direct structural characterization, such as X-ray crystallography of this compound bound to an enzyme active site, is not available in the reviewed literature. However, insights can be drawn from kinetic studies and knowledge of the ACC oxidase active site. The active site of ACCO contains a single ferrous ion (Fe(II)) in an octahedral geometry, held by a two-histidine, one-carboxylate facial triad. illinois.edu Spectroscopic studies have shown that for the native substrate ACC, both the amine and carboxylate groups act as ligands to the active site Fe(II). illinois.edu

It is hypothesized that this compound can also form a bidentate (two-point) ligand to the Fe(II) center, which would account for its Kₘ value being similar to that of ACC. illinois.edu This proposed interaction suggests that the amide group can functionally substitute for the carboxylate group in binding to the iron center, allowing the enzyme to process it.

The enzymatic reaction catalyzed by ACC oxidase on this compound results in the cleavage of the cyclopropane (B1198618) ring to form ethylene. illinois.edu This is consistent with the reaction observed for other cyclic analogs of ACC. The general consensus mechanism for ACCO involves the binding of the substrate, a cosubstrate (ascorbate), and O₂ to the Fe(II) center. illinois.edufrontiersin.org This leads to the formation of a high-valent iron-oxo intermediate, which is the presumed oxidizing species. illinois.edu

This powerful oxidant is thought to initiate the reaction by abstracting an electron or a hydrogen atom from the substrate's amino group. illinois.edu This initial step leads to a rapid radical rearrangement, resulting in the fragmentation of the cyclopropane ring and the eventual formation of ethylene. illinois.edu While the end product for this compound is known to be ethylene, the specific byproducts corresponding to the amide functional group have not been detailed in the reviewed literature.

Enzymatic Inhibition or Activation Mechanisms (In Vitro Studies)

Modulation of Cellular Pathways (In Vitro Systems)

The ability of small molecules to modulate cellular pathways, often by influencing protein-protein interactions, is a significant area of research. illinois.eduoup.com

Based on the available scientific literature, there are no specific in vitro studies that have investigated the role of this compound in modulating protein-protein interactions. Research on this compound has been narrowly focused on its interaction with enzymes of the ethylene biosynthetic pathway.

Analysis of Intracellular Signaling Cascade Perturbations

Currently, there is a notable absence of published studies specifically investigating the impact of this compound on intracellular signaling cascades in vitro. The parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is known to have signaling roles independent of its conversion to ethylene, such as activating glutamate (B1630785) receptor-like (GLR) channels and influencing processes like pollination. wikipedia.orgnih.gov It is plausible that its amide derivative, this compound, could also interact with cellular signaling pathways.

Potential, yet unverified, areas of investigation for this compound could include its interaction with:

Receptor Tyrosine Kinases (RTKs): Many signaling pathways are initiated by ligands binding to RTKs, leading to autophosphorylation and the activation of downstream cascades like the MAPK/ERK pathway.

G-Protein Coupled Receptors (GPCRs): As a small molecule, this compound could potentially act as a ligand for orphan GPCRs, modulating cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) pathways.

Ion Channels: Given that ACC interacts with GLR channels, it would be a logical starting point to investigate if the carboxamide derivative has any agonist or antagonist activity on these or other ion channels. wikipedia.org

Without experimental data, any discussion on the specific perturbations of signaling cascades by this compound remains speculative. Future research employing techniques such as high-throughput screening, western blotting for key signaling proteins (e.g., p-ERK, p-Akt), and calcium imaging would be necessary to elucidate its biological activity.

Development of this compound as Chemical Probes for Biological Research

The development of chemical probes is a crucial aspect of chemical biology, enabling the study and manipulation of biological processes. wikipedia.org While no specific probes based on this compound have been reported, the general principles for their design and synthesis can be outlined.

Design of Affinity-Based Probes

Affinity-based probes are designed to bind specifically and often covalently to a target protein, allowing for its identification and characterization. The design of such a probe based on this compound would involve the incorporation of two key features: a reactive group (or "warhead") and a reporter tag.

Table 1: Potential Components for an Affinity-Based Probe Derived from this compound

| Component | Function | Examples |

| Recognition Moiety | Provides specificity for the target protein. | This compound |

| Reactive Group | Forms a covalent bond with the target protein. | Electrophiles (e.g., Michael acceptors, epoxides), photo-reactive groups (e.g., benzophenones, diazirines) |

| Reporter Tag | Enables detection and purification of the probe-target complex. | Biotin, clickable handles (e.g., alkyne, azide) |

The synthesis would likely involve modifying the amine or amide group of this compound to attach the reactive group and reporter tag, a process that would require careful chemical strategy to maintain the desired biological activity of the core scaffold.

Synthesis of Fluorescently Tagged Derivatives for Imaging Studies

Fluorescently tagged molecules are invaluable tools for visualizing biological processes in real-time within living cells. nih.gov Creating a fluorescent derivative of this compound would allow for the study of its cellular uptake, distribution, and potential target localization.

The synthesis would involve conjugating a fluorophore to the this compound scaffold. The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and spectral properties to avoid interference from cellular autofluorescence.

Table 2: Common Fluorophores for Developing Fluorescent Probes

| Fluorophore Class | Excitation (nm) | Emission (nm) | Key Features |

| Coumarins | ~350-450 | ~430-500 | Environmentally sensitive, good for FRET |

| Fluoresceins | ~490 | ~520 | High quantum yield, pH-sensitive |

| Rhodamines | ~550 | ~570 | Photostable, bright |

| Cyanines (Cy dyes) | ~550-750 | ~570-780 | Available in a wide range of wavelengths, including near-infrared |

| BODIPY Dyes | ~500-650 | ~510-660 | High photostability, narrow emission spectra |

The synthetic route would typically involve creating a reactive derivative of either the fluorophore or the this compound to facilitate their covalent linkage. For instance, an amine-reactive fluorophore could be coupled to the primary amine of the cyclopropane ring.

Design and Applications of 2 Aminocyclopropane 1 Carboxamide Analogues and Peptidomimetics

Rational Design of Conformationally Constrained Peptidomimetics Incorporating 2-Aminocyclopropane-1-carboxamide

The rational design of peptidomimetics often involves introducing conformational constraints to lock the molecule into a bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability. The rigid cyclopropane (B1198618) backbone of this compound serves as an effective tool for achieving this conformational restriction.

Influence of Cyclopropane Amide Scaffold on Peptide Conformation

The incorporation of a cyclopropane amide scaffold into a peptide backbone has a profound effect on its secondary structure. The strained three-membered ring restricts the rotational freedom around the adjacent peptide bonds, forcing the peptide chain to adopt specific, well-defined conformations.

Research has shown that the cyclopropane moiety can effectively constrain the molecular conformation in a three-dimensionally diverse manner. researchgate.net This conformational control is critical in mimicking various peptide secondary structures, such as β-turns. For instance, when a cyclopropane-containing amino acid is placed at the i+2 position of a peptide, it can induce the formation of a type VIa β-turn. researchgate.net Furthermore, the presence of the cyclopropyl (B3062369) group can influence the isomeric distribution around the formamide (B127407) functionality in formyl tripeptides. nih.gov Specifically, it has been observed to induce a higher percentage of the E conformation compared to an isopropyl group, a difference that can be critical for effective peptide-receptor interactions. nih.gov

Computational analyses and X-ray crystallography have confirmed that the cyclopropane scaffold effectively constrains molecular conformation, and this diversity in conformation covers a broad chemical space similar to that of natural peptide secondary structures. researchgate.net This ability to mimic natural peptide turns and folds makes this compound and its derivatives powerful tools in the design of peptidomimetics with desired structural and functional properties.

Structure-Activity Relationship Studies for Enhanced Biological Recognition

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of peptidomimetics. By systematically modifying the structure of this compound-containing molecules and assessing their biological effects, researchers can identify key structural features required for potent and selective recognition by biological targets.

The rigid nature of the cyclopropane ring provides a stable platform for the precise spatial orientation of pharmacophoric groups. SAR studies have demonstrated that even subtle changes in the stereochemistry or substitution pattern on the cyclopropane ring can lead to significant differences in biological activity. For example, in the design of melanocortin receptor ligands, a lead stereoisomer was identified based on the conformational constraints imposed by the cyclopropane scaffold, and its potency and subtype selectivity were further improved through derivatization. researchgate.net

In another example, the study of formyl tripeptides revealed that a peptide containing 1-amino-1-cyclopropane carboxylic acid stimulated neutrophil chemotaxis, whereas a similar peptide with α-aminoisobutyric acid did not. nih.gov This difference in activity was attributed to the higher percentage of the E conformer induced by the cyclopropyl group, suggesting that the E conformation is more effective for receptor interaction. nih.gov These studies underscore the importance of the cyclopropane scaffold in dictating the conformational preferences that govern biological recognition and activity.

Utilization of this compound as a Scaffold in Chemical Biology

The versatility of the this compound scaffold extends beyond peptidomimetics into the broader field of chemical biology, where it is used to develop molecular probes, inhibitors, and components of larger supramolecular structures.

Development of Inhibitors for Specific Biological Targets

The conformationally constrained nature of the this compound scaffold makes it an attractive starting point for the design of enzyme and receptor inhibitors. By presenting functional groups in a pre-organized and rigid fashion, these scaffolds can achieve high binding affinity and selectivity for their biological targets.

For instance, derivatives of 1-aminocyclopropane-1-carboxylic acid have been explored as inhibitors of various enzymes. researchgate.net The rationale behind this approach is that the rigid cyclopropane ring can mimic the transition state of an enzymatic reaction or lock a molecule into a conformation that is complementary to the active site of an enzyme. This strategy has been applied to the development of inhibitors for targets such as the NS3 protease of the hepatitis C virus and cathepsin K, an enzyme involved in bone resorption. researchgate.net

Furthermore, chemical screening efforts have identified compounds that inhibit ethylene (B1197577) biosynthesis by targeting 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. nih.gov One such compound was found to be an uncompetitive inhibitor of ACC synthase, demonstrating that molecules targeting the biosynthetic pathway of ACC can have significant biological effects. nih.gov

| Compound/Analog | Target | Biological Effect |

| Cyclopropane-containing peptidomimetic | Melanocortin receptors | Ligand with improved potency and subtype selectivity researchgate.net |

| HCO-Ac(3)C-Leu-Phe-OMe | Neutrophils | Stimulation of chemotaxis nih.gov |

| Odanacatib | Cathepsin K | Inhibition of bone resorption researchgate.net |

| Quinazolinone backbone compound | ACC synthase | Inhibition of ethylene biosynthesis nih.gov |

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The defined geometry and potential for introducing specific interaction sites make this compound derivatives interesting building blocks for the construction of self-assembling systems.

The rigid framework of the cyclopropane ring can direct the spatial arrangement of appended recognition motifs, leading to the formation of ordered supramolecular structures. While the direct use of this compound in this context is an emerging area, the principles of using rigid scaffolds to control self-assembly are well-established. For example, other rigid amide-containing molecules have been shown to self-assemble into well-defined nanostructures through a combination of hydrogen bonding and other non-covalent interactions. rsc.orgrsc.org

The ability to create discrete, ordered assemblies is crucial for the development of new materials with novel functions. The incorporation of the this compound scaffold into larger molecular designs could lead to the formation of unique supramolecular architectures with applications in areas such as drug delivery, catalysis, and materials science. The principles of molecular self-assembly, driven by the interplay of various non-covalent forces, provide a powerful strategy for creating complex and functional supramolecular systems from relatively simple molecular components. researchgate.netresearchgate.net

Advanced Analytical Methodologies for 2 Aminocyclopropane 1 Carboxamide Research

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2-aminocyclopropane-1-carboxamide. Its versatility allows for various separation modes and detection methods tailored to the analyte's properties. For a polar, chiral compound, HPLC offers the necessary resolution and sensitivity, especially when coupled with advanced detection systems.

Chiral HPLC for Enantiomeric Purity Determination

The structure of this compound contains two chiral centers, giving rise to four possible stereoisomers (two pairs of enantiomers). Distinguishing between these stereoisomers is critical, as they can exhibit different biological activities. Chiral HPLC is the premier method for separating and quantifying enantiomers. americanpharmaceuticalreview.com

The fundamental principle of chiral HPLC involves the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP) or a chiral mobile phase additive. sigmaaldrich.com This differential interaction results in different retention times for each enantiomer, allowing for their separation. sigmaaldrich.com

Commonly used CSPs for the separation of amino acids and chiral amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, and crown ethers. americanpharmaceuticalreview.comyakhak.orgnih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. yakhak.org For instance, polysaccharide-based columns like Chiralpak and Chiralcel have demonstrated broad applicability in resolving a variety of chiral compounds. americanpharmaceuticalreview.comyakhak.org

In some cases, pre-column derivatization with a chiral or fluorescent reagent is employed. Derivatization can serve two purposes: to create diastereomers that can be separated on a standard achiral column or to enhance detection sensitivity. nih.gov For example, reacting chiral amines with fluorescent derivatizing agents like nitrobenzoxadiazole (NBD) derivatives can facilitate highly sensitive detection using fluorescence detectors. yakhak.org

| Parameter | Description | Relevance to this compound |

| Chiral Stationary Phase (CSP) | A column packing material that is itself chiral. Common types include polysaccharide derivatives (cellulose, amylose), proteins, macrocyclic antibiotics, and crown ethers. americanpharmaceuticalreview.comyakhak.org | Essential for creating a chiral environment to differentiate between the enantiomers of the analyte. The choice of CSP would depend on the specific stereochemistry and functional groups of the compound. |

| Mobile Phase | A solvent system (normal or reversed-phase) that carries the analyte through the column. Its composition (e.g., solvent ratios, additives, pH) is optimized to achieve separation. americanpharmaceuticalreview.com | The polarity and composition of the mobile phase will influence the interactions between the analyte and the CSP, directly affecting retention and resolution. |

| Derivatization | Chemical modification of the analyte before analysis. Can be done with a chiral reagent to form diastereomers or a fluorescent reagent to enhance sensitivity. yakhak.orgnih.gov | The primary amine and carboxamide groups are potential sites for derivatization to improve chromatographic properties or detectability at low concentrations. |

| Detection | Method used to monitor the analyte as it elutes from the column. Common detectors include UV-Vis and Fluorescence. yakhak.org | A UV detector can be used if the compound possesses a chromophore. If not, derivatization with a UV-active or fluorescent tag would be necessary for sensitive detection. |

LC-Mass Spectrometry (LC-MS) for Trace Analysis

For detecting and quantifying minute quantities of this compound in complex matrices, the coupling of liquid chromatography with mass spectrometry (LC-MS) is the method of choice. This hyphenated technique combines the superior separation power of HPLC with the high sensitivity and selectivity of a mass spectrometer. nih.gov LC-MS can often analyze compounds directly without derivatization, simplifying sample preparation. nih.govyoutube.com

The analysis of the related compound 1-aminocyclopropane-1-carboxylic acid (ACC) by LC-MS provides a clear blueprint for a potential method. nih.govresearchgate.net Typically, a reversed-phase HPLC column is used for separation. nih.gov To enhance retention of polar compounds like aminocyclopropanes on these columns, ion-pair chromatography may be employed, where a reagent like nonafluoropentanoic acid is added to the mobile phase. nih.govresearchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, which is well-suited for polar and ionic molecules. In positive ion mode, the analyte would be detected as its protonated molecule [M+H]⁺. nih.gov

For highly selective and sensitive quantification, tandem mass spectrometry (MS/MS) is used in a mode known as Multiple Reaction Monitoring (MRM). acs.org In MRM, the precursor ion (e.g., the [M+H]⁺ of the analyte) is selected, fragmented, and a specific product ion is monitored. This process drastically reduces background noise and allows for detection limits in the picomole (pmol) or even femtomole (fmol) range. nih.govresearchgate.net

| Parameter | Typical Value (based on ACC analysis) | Purpose in the Analysis of this compound |

| Chromatography Mode | Ion-Pair Reversed-Phase nih.govresearchgate.net | To achieve good retention and separation of the polar analyte from other matrix components on a C18 column. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov | To gently ionize the analyte into the gas phase, forming a protonated molecule [M+H]⁺ suitable for mass analysis. |

| MS Analysis Mode | Tandem MS (MS/MS) nih.gov | To increase selectivity and sensitivity by isolating a precursor ion and monitoring a specific fragment (product ion). |

| Detection Mode | Multiple Reaction Monitoring (MRM) acs.org | For precise quantification by monitoring a specific precursor → product ion transition, minimizing interferences. |

| Precursor Ion | [M+H]⁺ nih.gov | The protonated molecular ion of the analyte, selected in the first mass analyzer. For C₄H₈N₂O, the expected m/z would be ~117. |

| Product Ion | Analyte-specific fragment nih.gov | A characteristic fragment ion generated by collision-induced dissociation of the precursor ion, used for confirmation and quantification. |

| Detection Limit | pmol range (e.g., 0.8 - 20 pmol) nih.govresearchgate.net | LC-MS/MS provides the high sensitivity needed for trace-level quantification in biological or environmental samples. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique known for its high chromatographic efficiency and definitive identification capabilities. However, its application is limited to thermally stable and volatile compounds. sigmaaldrich.com Polar molecules like amino acids and their amides are non-volatile and often decompose at the high temperatures used in a GC injector. thermofisher.com Therefore, chemical derivatization is a mandatory step to analyze this compound by GC-MS. sigmaaldrich.comthermofisher.com

The goal of derivatization is to replace the active hydrogens on the amine (-NH₂) and amide (-CONH₂) groups with nonpolar moieties. sigmaaldrich.com This chemical modification increases the analyte's volatility and thermal stability, making it suitable for GC analysis. mdpi.com

Common derivatization strategies for amino-containing compounds include:

Silylation: This involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comthermofisher.com TBDMS derivatives are often preferred due to their greater stability against moisture. sigmaaldrich.com

Acylation/Esterification: A two-step process can be used where the carboxylic acid (if present) is first esterified, followed by acylation of the amine group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com For this compound, derivatization would target the amine and potentially the amide group. Research on the related compound ACC has shown successful analysis after derivatization with pentafluorobenzyl bromide, which reacts with the carboxylic acid group. nih.gov A similar strategy targeting the amine group of this compound could be employed.

Once derivatized, the sample is injected into the GC-MS system. The volatile derivative is separated on a capillary column and subsequently identified by its mass spectrum, which provides a unique fragmentation pattern or "fingerprint." sigmaaldrich.com

| Derivatization Method | Reagent Example | Target Functional Groups | Resulting Derivative |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.com | Amine (-NH₂), Amide (-CONH₂) | TBDMS derivative |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) thermofisher.com | Amine (-NH₂), Amide (-CONH₂) | TMS derivative |

| Acylation | Pentafluoropropionic anhydride (PFPA) mdpi.com | Amine (-NH₂) | Pentafluoropropionyl derivative |

| Alkylation/Acylation | Methyl Chloroformate (MCF) springernature.com | Amine (-NH₂), Carboxylic Acid | Methoxycarbonyl derivative |

Development of Quantitative Assays for Research Applications

Developing a robust quantitative assay is essential for determining the concentration of this compound in research samples. Such an assay relies on the analytical techniques described previously (HPLC, LC-MS, or GC-MS) and requires rigorous validation to ensure the data is accurate, precise, and reliable. springernature.com Method validation is typically performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). springernature.com

A cornerstone of accurate quantification, especially in mass spectrometry-based methods, is the use of an appropriate internal standard (IS). researchgate.net The ideal IS is a stable isotope-labeled version of the analyte (e.g., containing ²H or ¹³C). For example, in the analysis of ACC, deuterated ACC ([²H₄]ACC) is commonly used. researchgate.netnih.gov The IS is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte and is affected similarly by extraction inefficiencies or instrument variability, allowing for highly accurate quantification through isotope dilution. uantwerpen.be

The validation of a quantitative assay involves assessing several key parameters:

Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a specific range. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of the analyte (spike recovery). researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. acs.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. acs.org

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

| Validation Parameter | Description | Typical Acceptance Criteria (ICH Guidelines) researchgate.netresearchgate.net |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of test results to the true value. | Recovery typically within 80-120% of the known amount. |

| Precision (RSD) | The closeness of agreement among a series of measurements. | Repeatability (Intra-day RSD) ≤ 15%; Intermediate Precision (Inter-day RSD) ≤ 15% (may vary by concentration). |

| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio (S/N) ≥ 10. |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio (S/N) ≥ 3. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.